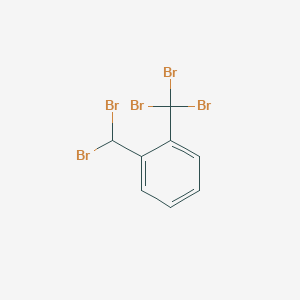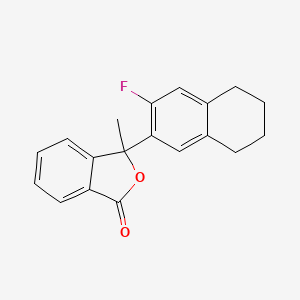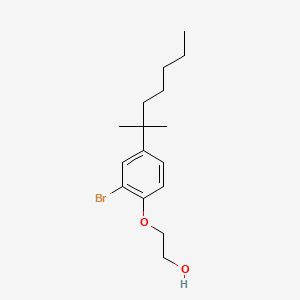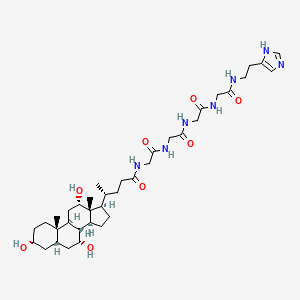![molecular formula C9H13BrO B14336563 Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- CAS No. 106202-75-9](/img/structure/B14336563.png)
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclohexene ring substituted with a 3-[(2-bromo-2-propenyl)oxy] group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- typically involves the reaction of cyclohexene with 2-bromo-2-propenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of cyclohexene derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxide ions, to form different functionalized cyclohexene compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Cyclohexene derivatives with hydrogen replacing the bromo group.
Substitution: Functionalized cyclohexene compounds with various substituents replacing the bromo group.
科学研究应用
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- involves its interaction with various molecular targets and pathways. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The cyclohexene ring provides a stable framework for these reactions, allowing for the formation of diverse products with potential biological and industrial applications.
相似化合物的比较
Similar Compounds
Cyclohexene, 3-[(2-chloro-2-propenyl)oxy]-: Similar structure but with a chloro group instead of a bromo group.
Cyclohexene, 3-[(2-iodo-2-propenyl)oxy]-: Similar structure but with an iodo group instead of a bromo group.
Cyclohexene, 3-[(2-fluoro-2-propenyl)oxy]-: Similar structure but with a fluoro group instead of a bromo group.
Uniqueness
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- is unique due to the presence of the bromo group, which imparts specific reactivity and properties to the compound. The bromo group is more reactive in nucleophilic substitution reactions compared to chloro, iodo, and fluoro groups, making it a valuable intermediate in organic synthesis.
属性
| 106202-75-9 | |
分子式 |
C9H13BrO |
分子量 |
217.10 g/mol |
IUPAC 名称 |
3-(2-bromoprop-2-enoxy)cyclohexene |
InChI |
InChI=1S/C9H13BrO/c1-8(10)7-11-9-5-3-2-4-6-9/h3,5,9H,1-2,4,6-7H2 |
InChI 键 |
JAXYXFORGSGTTL-UHFFFAOYSA-N |
规范 SMILES |
C=C(COC1CCCC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/no-structure.png)


![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)



![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
